molecular formula C11H9NO5 B6353159 3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 1043605-25-9

3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B6353159
CAS No.: 1043605-25-9
M. Wt: 235.19 g/mol
InChI Key: JYYVXIWPGMVQDO-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid is a complex organic compound that features a benzo[d][1,3]dioxole moiety fused to a dihydroisoxazole ring with a carboxylic acid functional group

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) or similar resources for safety information .

Biochemical Analysis

Biochemical Properties

3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid has been found to interact with a variety of enzymes and proteins. For instance, it has been shown to have high selectivity for kinases . The nature of these interactions is complex and can involve both binding and inhibition .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For example, it has been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . It also influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . It also has inhibitory activity against malaria parasites and amines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This approach offers advantages such as improved heat and mass transfer, precise temperature control, and easier scale-up .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid is unique due to its combination of the benzo[d][1,3]dioxole and dihydroisoxazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c13-11(14)10-4-7(12-17-10)6-1-2-8-9(3-6)16-5-15-8/h1-3,10H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYVXIWPGMVQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC3=C(C=C2)OCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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